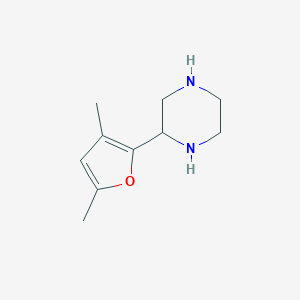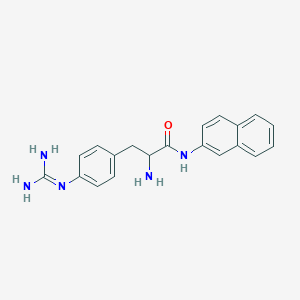
Guanidinophenylalanine-2-naphthylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanidinophenylalanine-2-naphthylamide (GPN) is a small molecule inhibitor that has been used in scientific research to study the mechanism of action of cathepsin C, a lysosomal cysteine protease. GPN has been shown to specifically inhibit cathepsin C activity, making it a useful tool for investigating the role of cathepsin C in various physiological and pathological processes.
Wirkmechanismus
Guanidinophenylalanine-2-naphthylamide specifically inhibits the activity of cathepsin C by binding to the active site of the enzyme. This prevents the enzyme from cleaving its substrates, which are typically small peptides and proteins. By inhibiting cathepsin C activity, Guanidinophenylalanine-2-naphthylamide can affect a variety of downstream physiological and pathological processes that depend on cathepsin C activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Guanidinophenylalanine-2-naphthylamide are primarily related to its inhibition of cathepsin C activity. This can lead to a variety of downstream effects, depending on the specific physiological or pathological process being studied. For example, inhibition of cathepsin C has been shown to reduce inflammation in animal models of arthritis and asthma. Inhibition of cathepsin C has also been shown to reduce tumor growth and metastasis in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Guanidinophenylalanine-2-naphthylamide is its specificity for cathepsin C. This allows researchers to study the specific role of cathepsin C in various physiological and pathological processes without affecting other enzymes or proteins. However, one limitation of Guanidinophenylalanine-2-naphthylamide is its relatively low potency compared to other cathepsin C inhibitors. This can make it more difficult to achieve complete inhibition of cathepsin C activity in some experiments.
Zukünftige Richtungen
There are a number of future directions for research involving Guanidinophenylalanine-2-naphthylamide and cathepsin C. One area of interest is the role of cathepsin C in immune system function, particularly in the context of autoimmune diseases. Another area of interest is the role of cathepsin C in cancer progression, including its potential as a therapeutic target for cancer treatment. Additionally, there is ongoing research into the development of more potent cathepsin C inhibitors that could be used in future experiments.
Synthesemethoden
Guanidinophenylalanine-2-naphthylamide can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One common method involves coupling guanidinoacetic acid to N-Fmoc-phenylalanine, followed by deprotection and coupling to 2-naphthylamine. The resulting compound can then be purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
Guanidinophenylalanine-2-naphthylamide has been used in a variety of scientific research applications, primarily in the study of cathepsin C. Cathepsin C has been implicated in a number of physiological and pathological processes, including immune system function, inflammation, and cancer progression. By inhibiting cathepsin C activity with Guanidinophenylalanine-2-naphthylamide, researchers can study the specific role of cathepsin C in these processes.
Eigenschaften
CAS-Nummer |
115336-09-9 |
|---|---|
Produktname |
Guanidinophenylalanine-2-naphthylamide |
Molekularformel |
C20H21N5O |
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
2-amino-3-[4-(diaminomethylideneamino)phenyl]-N-naphthalen-2-ylpropanamide |
InChI |
InChI=1S/C20H21N5O/c21-18(11-13-5-8-16(9-6-13)25-20(22)23)19(26)24-17-10-7-14-3-1-2-4-15(14)12-17/h1-10,12,18H,11,21H2,(H,24,26)(H4,22,23,25) |
InChI-Schlüssel |
SNMKHUWOSZEILM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC3=CC=C(C=C3)N=C(N)N)N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC3=CC=C(C=C3)N=C(N)N)N |
Synonyme |
GPA-2-NA guanidinophenylalanine-2-naphthylamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



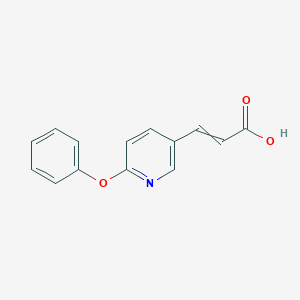

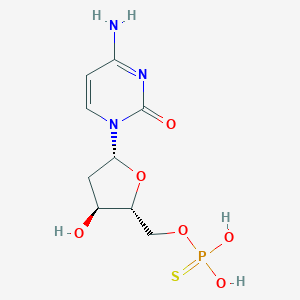
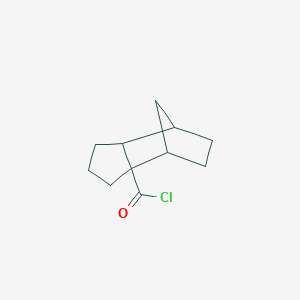

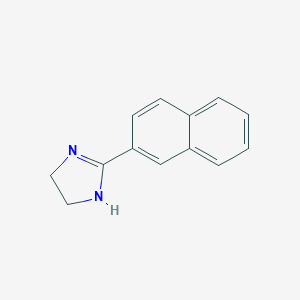

![Ethyl 2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B53635.png)
![2-Hydroxybenzo[a]carbazole-3-carboxylic acid sodium salt](/img/structure/B53638.png)




